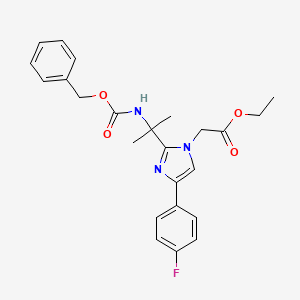

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((S)-2-(((ベンジルオキシ)カルボニル)アミノ)プロパンアミド)ヘキサン酸メチルは、アミノ酸誘導体類に属するキラル化合物です。これらの化合物は、ペプチドやその他の生物活性分子の合成において頻繁に使用されます。ベンジルオキシカルボニル (Cbz) 保護基の存在は、様々な化学反応中にアミノ基を保護するために用いられるペプチド合成における潜在的な用途を示しています。

準備方法

合成経路と反応条件

(S)-2-((S)-2-(((ベンジルオキシ)カルボニル)アミノ)プロパンアミド)ヘキサン酸メチルの合成は、通常、以下の手順を含みます。

アミノ基の保護: 出発アミノ酸のアミノ基は、ベンジルオキシカルボニル (Cbz) 基を使用して保護されます。

カップリング反応: 保護されたアミノ酸は、ジシクロヘキシルカルボジイミド (DCC) や N,N'-ジイソプロピルカルボジイミド (DIC) などのカップリング試薬を使用して、別のアミノ酸誘導体とカップリングされます。

エステル化: カルボン酸基は、酸触媒の存在下でメタノールを使用してエステル化されます。

工業生産方法

この化合物の工業生産には、自動ペプチド合成装置を使用した大規模合成が含まれる場合があります。これらの機械は、保護、カップリング、脱保護を含む合成プロセスの複数の手順を処理して、目的の化合物を高収率で高純度に生成することができます。

化学反応の分析

反応の種類

(S)-2-((S)-2-(((ベンジルオキシ)カルボニル)アミノ)プロパンアミド)ヘキサン酸メチルは、以下のものを含む様々な化学反応を起こす可能性があります。

加水分解: エステル基は、対応するカルボン酸を生成するために加水分解することができます。

脱保護: ベンジルオキシカルボニル (Cbz) 基は、水素化または酸性条件下で除去することができます。

カップリング反応: この化合物は、より長いペプチド鎖を形成するために、ペプチドカップリング反応に参加することができます。

一般的な試薬と条件

加水分解: 通常、水性酸または塩基を使用して行われます。

脱保護: パラジウム炭素 (Pd/C) を用いた水素化またはトリフルオロ酢酸 (TFA) での処理。

カップリング: DCC、DIC、またはHATUなどの試薬を、N-メチルモルホリン (NMM) などの塩基の存在下で使用します。

生成される主な生成物

加水分解: 対応するカルボン酸を生成します。

脱保護: 遊離アミンを生成します。

カップリング: 他のアミノ酸誘導体とペプチド結合を形成します。

科学的研究の応用

(S)-2-((S)-2-(((ベンジルオキシ)カルボニル)アミノ)プロパンアミド)ヘキサン酸メチルは、科学研究においていくつかの用途があります。

ペプチド合成: ペプチドやタンパク質の合成における構成単位として使用されます。

創薬: 医薬品化合物の合成における中間体として役立ちます。

生体複合体: 標的指向薬物送達とイメージングのための生体複合体の調製に使用されます。

作用機序

(S)-2-((S)-2-(((ベンジルオキシ)カルボニル)アミノ)プロパンアミド)ヘキサン酸メチルの作用機序は、その特定の用途によって異なります。ペプチド合成では、ペプチド鎖に組み込むことができる保護されたアミノ酸誘導体として機能します。ベンジルオキシカルボニル (Cbz) 基は、カップリング反応中にアミノ基を保護し、さらなる反応のために遊離アミンを明らかにするために除去することができます。

類似の化合物との比較

類似の化合物

(S)-2-((S)-2-(((tert-ブトキシカルボニル)アミノ)プロパンアミド)ヘキサン酸メチル: Cbzではなくtert-ブトキシカルボニル (Boc) 保護基を持つ類似の構造。

(S)-2-((S)-2-(((Fmoc)アミノ)プロパンアミド)ヘキサン酸メチル: フルオレニルメチルオキシカルボニル (Fmoc) 保護基が含まれています。

ユニークさ

(S)-2-((S)-2-(((ベンジルオキシ)カルボニル)アミノ)プロパンアミド)ヘキサン酸メチルのユニークさは、特定の保護基 (Cbz) にあります。この基は、BocやFmoc基と比較して、異なる安定性と脱保護条件を提供します。これは、穏やかな脱保護条件が要求される特定の合成用途に適しています。

類似化合物との比較

Similar Compounds

(S)-Methyl 2-((S)-2-(((tert-Butoxycarbonyl)amino)propanamido)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

(S)-Methyl 2-((S)-2-(((Fmoc)amino)propanamido)hexanoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

The uniqueness of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate lies in its specific protecting group (Cbz), which offers different stability and deprotection conditions compared to Boc and Fmoc groups. This makes it suitable for specific synthetic applications where mild deprotection conditions are required.

特性

分子式 |

C18H26N2O5 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoate |

InChI |

InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t13-,15-/m0/s1 |

InChIキー |

XUBZAPUHUZGUGX-ZFWWWQNUSA-N |

異性体SMILES |

CCCC[C@@H](C(=O)OC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

正規SMILES |

CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)

![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)

![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)

![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)

![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)

![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)